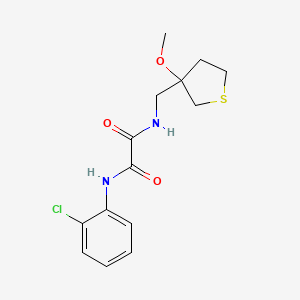

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide

Description

N1-(2-Chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is an oxalamide derivative characterized by a 2-chlorophenyl group at the N1 position and a substituted tetrahydrothiophene moiety at the N2 position.

Properties

IUPAC Name |

N'-(2-chlorophenyl)-N-[(3-methoxythiolan-3-yl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c1-20-14(6-7-21-9-14)8-16-12(18)13(19)17-11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJRMKUZRXLPZET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide typically involves the following steps:

Formation of the Methoxytetrahydrothiophenyl Intermediate: This step involves the synthesis of the 3-methoxytetrahydrothiophen-3-yl intermediate through a series of reactions, including thiophene ring formation and methoxylation.

Coupling with Chlorophenyl Isocyanate: The intermediate is then reacted with 2-chlorophenyl isocyanate under controlled conditions to form the desired oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction monitoring, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can target the oxalamide moiety or the chlorophenyl group, leading to the formation of amines or dechlorinated products.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and dechlorinated derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: Researchers study its effects on cellular processes and its potential as a biochemical probe.

Mechanism of Action

The mechanism by which N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chlorophenyl and methoxytetrahydrothiophenyl groups may facilitate binding to specific sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

- The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl in HIV inhibitors (e.g., Compound 13 ), which may alter steric interactions with biological targets.

- The 3-methoxytetrahydrothiophene moiety introduces a sulfur atom and methoxy group, differentiating it from isoindolin-dione (GMC-2 ) or pyridinyl ethyl (S336 ) substituents. This may enhance metabolic stability compared to esters or amides prone to hydrolysis .

Biological Activity :

- Unlike S336 (umami agonist ), the target compound’s tetrahydrothiophene group may limit interaction with taste receptors (TAS1R1/TAS1R3) due to steric bulk.

- Compared to HIV inhibitors (e.g., Compound 13 ), the absence of thiazole or piperidine moieties in the target compound suggests divergent mechanisms of action.

Biological Activity

N1-(2-chlorophenyl)-N2-((3-methoxytetrahydrothiophen-3-yl)methyl)oxalamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a chlorophenyl group and a methoxytetrahydrothiophene moiety connected by an oxalamide linker. The presence of these functional groups suggests potential interactions with biological targets, which can influence its pharmacological properties.

Antiviral Activity

Recent studies have indicated that compounds with oxalamide linkers can exhibit antiviral properties. For instance, modifications in the phenyl group and oxalamide chain have been shown to enhance antiviral activity against HIV-1 by optimizing binding interactions with viral proteins . The structural characteristics of this compound may position it as a candidate for similar investigations.

Anticancer Potential

Compounds featuring chlorinated phenyl groups have been associated with anticancer activities. The chlorination can enhance the lipophilicity and cellular uptake of the molecule, potentially leading to increased cytotoxicity against cancer cell lines. Research on related oxalamide derivatives has demonstrated selective cytotoxic effects on tumor cells, suggesting that this compound could be explored for similar effects .

The biological activity of this compound is likely mediated through several mechanisms:

- Protein Interaction : The oxalamide moiety may facilitate hydrogen bonding with target proteins, enhancing binding affinity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell proliferation.

- Receptor Modulation : The unique structural features may allow it to act as a modulator at various receptor sites, influencing signaling pathways associated with disease progression.

Case Studies and Research Findings

Several studies have explored the biological activities of oxalamide derivatives:

- A study investigating the structure-activity relationship (SAR) of oxalamides revealed that specific substitutions on the phenyl ring significantly impacted antiviral potency against HIV . This suggests that similar modifications on this compound could yield valuable insights into its efficacy.

- Another investigation into chlorinated compounds indicated enhanced antitumor activity in vitro, emphasizing the role of halogenation in improving biological interactions .

Data Summary Table

| Activity Type | Compound | Mechanism | Findings |

|---|---|---|---|

| Antiviral | This compound | Protein binding | Potential for HIV inhibition based on structural similarities |

| Anticancer | Related oxalamides | Enzyme inhibition | Selective cytotoxicity observed in tumor cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.